molecular formula C11H23N3O2S B2597977 4-cyclopentyl-N,N-dimethylpiperazine-1-sulfonamide CAS No. 1790905-18-8

4-cyclopentyl-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B2597977
CAS No.: 1790905-18-8
M. Wt: 261.38
InChI Key: KTPDBSUHPOBIQY-UHFFFAOYSA-N
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Description

4-cyclopentyl-N,N-dimethylpiperazine-1-sulfonamide is an organic compound with a complex structure that includes a piperazine ring substituted with cyclopentyl and dimethyl groups, and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopentyl-N,N-dimethylpiperazine-1-sulfonamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of cyclopentylamine with ethylene oxide to form bis(2-hydroxyethyl)-cyclopentylamine, followed by chlorination to produce bis(2-chloroethyl)-cyclopentylamine. This intermediate undergoes substitution with hydrazine hydrate to yield the desired piperazine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process typically includes steps such as solvent extraction, purification by crystallization, and distillation to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-cyclopentyl-N,N-dimethylpiperazine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines .

Scientific Research Applications

4-cyclopentyl-N,N-dimethylpiperazine-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-cyclopentyl-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. This interaction can disrupt normal biological processes, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylpiperazine: A simpler piperazine derivative without the cyclopentyl and sulfonamide groups.

    Cyclopentylamine: Contains the cyclopentyl group but lacks the piperazine and sulfonamide functionalities.

    Sulfonamide derivatives: Compounds with similar sulfonamide groups but different substituents on the piperazine ring.

Uniqueness

4-cyclopentyl-N,N-dimethylpiperazine-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

4-cyclopentyl-N,N-dimethylpiperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O2S/c1-12(2)17(15,16)14-9-7-13(8-10-14)11-5-3-4-6-11/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPDBSUHPOBIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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